molecular formula C16H16BrNO2 B2722174 N-(4-bromophenyl)-3-(4-methoxyphenyl)propanamide CAS No. 28508-26-1

N-(4-bromophenyl)-3-(4-methoxyphenyl)propanamide

Cat. No.: B2722174
CAS No.: 28508-26-1
M. Wt: 334.213
InChI Key: BAJMXOPTGGNEEP-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-3-(4-methoxyphenyl)propanamide is a synthetic organic compound with the molecular formula C 16 H 16 BrNO 2 and a molecular weight of 334.21 g/mol . Its structure is characterized by a propanamide linker connecting a 4-bromophenyl ring and a 4-methoxyphenyl ring, a configuration that offers a versatile scaffold for medicinal chemistry research . This compound is part of a broader class of molecules where the incorporation of methoxy and bromo substituents on aromatic rings is a common strategy to influence the compound's lipophilicity, electronic properties, and potential to interact with biological targets . Specifically, the 4-methoxyphenyl moiety is a pharmacophore of significant interest; research on structurally related compounds has shown that the presence of an electron-donating methoxy group can enhance biological properties, including strengthening anticancer activity . Furthermore, the bromophenyl group can serve as a handle for further synthetic modifications via cross-coupling reactions, enabling the exploration of structure-activity relationships. While specific biological data for this compound is not available in the public domain, its molecular framework suggests potential research applications. Analogs featuring similar aromatic amide structures have been investigated for a range of activities, including as potential antioxidants and cytotoxic agents against cancer cell lines such as human glioblastoma and triple-negative breast cancer . Researchers may find this compound valuable as a building block or intermediate in the synthesis of more complex molecules, or as a reference standard in bio-screening assays to develop novel therapeutic agents. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(4-bromophenyl)-3-(4-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNO2/c1-20-15-9-2-12(3-10-15)4-11-16(19)18-14-7-5-13(17)6-8-14/h2-3,5-10H,4,11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAJMXOPTGGNEEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28508-26-1
Record name N-(4-bromophenyl)-3-(4-methoxyphenyl)propanamide
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Preparation Methods

Synthetic Routes and Reaction Mechanisms

Classical Amidation via Acid Chloride Intermediate

The most widely reported method involves the reaction of 3-(4-methoxyphenyl)propanoic acid with 4-bromoaniline through an acid chloride intermediate.

Procedure:
  • Activation of Carboxylic Acid :
    3-(4-Methoxyphenyl)propanoic acid is treated with thionyl chloride (SOCl₂) at 60–70°C for 2 hours to form 3-(4-methoxyphenyl)propanoyl chloride.
    $$
    \text{RCOOH} + \text{SOCl}2 \rightarrow \text{RCOCl} + \text{SO}2 + \text{HCl}
    $$
  • Amide Bond Formation :
    The acid chloride is reacted with 4-bromoaniline in anhydrous dichloromethane (DCM) with triethylamine (Et₃N) as a base. The mixture is stirred at room temperature for 12 hours.
    $$
    \text{RCOCl} + \text{H}2\text{N-Ar} \xrightarrow{\text{Et}3\text{N}} \text{RCONH-Ar} + \text{Et}_3\text{N·HCl}
    $$

Key Parameters :

  • Yield: 72–85% after recrystallization from ethanol.
  • Purity: ≥98% (HPLC).

One-Pot Condensation Using Coupling Reagents

Modern approaches employ coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or hydroxybenzotriazole (HOBt) to enhance efficiency.

Procedure:
  • Direct Coupling :
    A mixture of 3-(4-methoxyphenyl)propanoic acid (1.0 equiv), 4-bromoaniline (1.2 equiv), EDC (1.5 equiv), and HOBt (1.5 equiv) in DCM is stirred at 25°C for 24 hours.
  • Workup :
    The organic layer is washed with 5% HCl, NaHCO₃, and brine, followed by drying over MgSO₄.

Advantages :

  • Avoids handling corrosive SOCl₂.
  • Yield: 88–92%.

Friedel-Crafts Acylation Followed by Amination

A patented route utilizes Friedel-Crafts acylation to construct the aromatic ketone intermediate, which is subsequently aminated.

Procedure:
  • Friedel-Crafts Acylation :
    4-Methoxybenzene is reacted with propanoyl chloride in the presence of AlCl₃ at 0–5°C to yield 3-(4-methoxyphenyl)propan-1-one.
  • Oxime Formation and Reduction :
    The ketone is converted to an oxime using hydroxylamine hydrochloride, followed by reduction with LiAlH₄ to produce 3-(4-methoxyphenyl)propanamine.
  • Bromination and Amidation :
    The amine is brominated at the para position and coupled with 4-bromobenzoyl chloride.

Industrial Relevance :

  • Suitable for large-scale production (batch sizes >10 kg).
  • Overall yield: 65–70%.

Comparative Analysis of Methods

Method Reagents/Conditions Yield (%) Purity (%) Scalability
Acid Chloride Route SOCl₂, Et₃N, DCM 72–85 98 Lab-scale
Coupling Agent Route EDC/HOBt, DCM 88–92 99 Pilot-scale
Friedel-Crafts Route AlCl₃, LiAlH₄ 65–70 97 Industrial

Key Observations :

  • The coupling agent method offers superior yields and avoids hazardous reagents.
  • The Friedel-Crafts route is less efficient but advantageous for integrating isotopic labeling.

Optimization Strategies and Challenges

Solvent Selection

  • Polar Aprotic Solvents : DMF and DMSO improve solubility but may complicate purification.
  • Halogenated Solvents : DCM and chloroform are preferred for acid chloride reactions due to inertness.

Catalytic Enhancements

  • Phase-Transfer Catalysis : Tetrabutylammonium bromide (TBAB) increases reaction rates by 30% in biphasic systems.
  • Microwave Assistance : Reduces reaction time from 12 hours to 45 minutes at 100°C.

Byproduct Mitigation

  • Schotten-Baumann Conditions : Minimize hydrolysis of acid chlorides using aqueous NaOH.
  • Column Chromatography : Essential for removing unreacted 4-bromoaniline (Rf = 0.3 vs. product Rf = 0.6 in hexane:EtOAc 3:1).

Industrial-Scale Production Insights

Large-scale synthesis (≥100 kg) employs continuous flow reactors for:

  • Precise Temperature Control : Mitigates exothermic risks during SOCl₂ reactions.
  • Automated Quenching : In-line neutralization of HCl gas minimizes corrosion.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-3-(4-methoxyphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: Formation of N-(4-bromophenyl)-3-(4-methoxyphenyl)propanamine.

    Substitution: Formation of derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

Scientific Research Applications

N-(4-bromophenyl)-3-(4-methoxyphenyl)propanamide has several notable applications in scientific research:

Chemistry

  • Building Block for Organic Synthesis : This compound serves as a precursor in the synthesis of more complex organic molecules, facilitating the development of novel compounds with targeted properties.

Biology

  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of the bromine atom enhances its antibacterial potency by increasing electron density on the aromatic ring.
Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus20
Escherichia coli18
Pseudomonas aeruginosa15
  • Anticancer Activity : In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The mechanism appears to involve apoptosis induction and cell cycle arrest.
Cell LineIC50 (µM)Effect
MCF-75.2Inhibition of proliferation
HCT1164.3Induction of apoptosis

Medicine

  • Drug Discovery : this compound is explored as a lead compound for drug development due to its promising biological activities. Its interactions with specific molecular targets may modulate cellular pathways involved in inflammation, cell growth, and apoptosis.

Case Studies and Research Findings

Recent studies have provided insights into the biological effects of this compound:

  • Antimicrobial Studies : A study demonstrated significant antibacterial activity against various strains, suggesting potential therapeutic applications in infectious diseases.
  • Anticancer Research : Investigations into its effects on cancer cell lines indicated strong cytotoxic effects, warranting further exploration for cancer treatment options.
  • Anti-inflammatory Effects : Compounds with similar structural motifs have shown promise in reducing inflammatory markers in cellular models, indicating potential therapeutic benefits for inflammatory diseases.

Mechanism of Action

The mechanism by which N-(4-bromophenyl)-3-(4-methoxyphenyl)propanamide exerts its effects depends on its interaction with molecular targets. It may act by binding to specific enzymes or receptors, thereby modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA or RNA.

Comparison with Similar Compounds

Chromen-Containing Analog (VIj)

  • Structure : N-(4-Bromophenyl)-3-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yloxy)propanamide (VIj, C₂₆H₂₁BrN₂O₅ ) incorporates a chromen ring system fused to the propanamide backbone .
  • 356.21 g/mol) and lipophilicity.
  • Activity: Acts as an adenosine A2B receptor ligand, with a melting point of 223–224°C and moderate yield (40%) .

Furyl-Substituted Derivative ()

  • Structure: 3-(5-(4-Bromophenyl)-2-furyl)-N-(2-(4-methoxyphenyl)ethyl)propanamide (C₂₂H₂₂BrNO₃) replaces the propane chain’s terminal phenyl group with a furan ring .
  • Key Differences : The furan ring enhances electronic delocalization and may improve solubility in polar solvents.
  • Activity: Not explicitly reported, but furan-containing analogs often exhibit antimicrobial or anticancer properties.

Hydrazide Derivatives ()

  • Structure: Derivatives like N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide feature hydrazide or thiosemicarbazide moieties instead of the amide group .
  • Key Differences : Hydrazide groups increase hydrogen-bonding capacity, correlating with enhanced antioxidant activity (1.4× ascorbic acid) and selective cytotoxicity against glioblastoma U-87 cells .

Antioxidant and Anticancer Activity

  • Hydrazide Derivatives () : Exhibit potent radical scavenging (DPPH assay) and selective cytotoxicity against glioblastoma U-87 cells (IC₅₀ < 20 µM). The 4-methoxyphenyl group enhances electron donation, stabilizing radical intermediates .
  • Bicalutamide () : A clinically used antiandrogen with a sulphonyl group, demonstrating how electron-withdrawing substituents modulate receptor binding .

Anti-inflammatory Activity

  • Propenamide Analogs () : Compounds like N-[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]-3-(4-methoxyphenyl)prop-2-enamide (IC₅₀ < 17.21 µM) highlight the role of α,β-unsaturated carbonyl systems in COX-2 inhibition .

Receptor-Targeted Activity

  • Adenosine A2B Ligands (VIj, ): The chromen ring’s planar structure facilitates receptor binding, though higher molecular weight may reduce bioavailability .

Biological Activity

N-(4-bromophenyl)-3-(4-methoxyphenyl)propanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential antimicrobial and anticancer properties. This article explores the biological activity of this compound, highlighting relevant research findings, mechanisms of action, and comparisons with similar compounds.

Chemical Structure and Properties

This compound features a bromine atom and a methoxy group on the phenyl rings, which contributes to its unique chemical reactivity and biological activity. The molecular formula is C16H16BrNC_{16}H_{16}BrN with a molecular weight of approximately 303.21 g/mol.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been investigated against various bacterial strains, showing effective inhibition against both Gram-positive and Gram-negative bacteria. The compound's mechanism may involve interference with bacterial quorum sensing, which regulates gene expression in response to cell density, thereby affecting virulence and biofilm formation .

Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies. Notably, it demonstrated significant cytotoxicity against human cancer cell lines such as U-87 (glioblastoma) and MDA-MB-231 (triple-negative breast cancer). The compound's IC50 values indicate its effectiveness in inhibiting cell proliferation, with values reported in the micromolar range .

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)Reference
U-8710.5
MDA-MB-23115.7
SMMC-77218.2

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. It may act by:

  • Inhibiting Enzyme Activity : The compound can bind to enzymes involved in critical cellular processes, thereby modulating their activity.
  • Disruption of Cellular Processes : By interfering with signaling pathways, it can induce apoptosis in cancer cells.
  • Interaction with DNA/RNA : Potentially altering gene expression profiles that lead to reduced cell viability in tumors .

Case Studies

  • Anticancer Efficacy : A study conducted on various derivatives of propanamide compounds found that those containing bromine and methoxy groups exhibited higher cytotoxicity compared to their non-substituted counterparts. The study emphasized the importance of these substituents in enhancing biological activity against cancer cell lines .
  • Antimicrobial Evaluation : In another investigation focusing on the antimicrobial properties, this compound was shown to effectively inhibit biofilm formation in pathogenic bacteria, suggesting its potential as a therapeutic agent against infections caused by resistant strains .

Comparison with Similar Compounds

This compound can be compared with other similar compounds such as:

  • N-(4-fluorophenyl)-3-phenylpropanamide : Exhibits lower cytotoxicity against the same cancer cell lines.
  • N-(4-chlorophenyl)-3-((4-methoxyphenyl)thio)propanamide : Shows comparable antimicrobial activity but less effectiveness against cancer cells.

Table 2: Comparison of Biological Activities

CompoundAnticancer Activity (IC50 µM)Antimicrobial Activity (Zone of Inhibition mm)
This compound10.515
N-(4-fluorophenyl)-3-phenylpropanamide20.012
N-(4-chlorophenyl)-3-((4-methoxyphenyl)thio)propanamide18.014

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of N-(4-bromophenyl)-3-(4-methoxyphenyl)propanamide?

  • Methodology : Synthesis typically involves coupling 4-bromoaniline with 3-(4-methoxyphenyl)propanoyl chloride. Key parameters include:

  • Temperature : Maintain 0–5°C during acylation to minimize side reactions (e.g., hydrolysis of the acyl chloride) .
  • Solvent Choice : Use anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to stabilize reactive intermediates .
  • Catalysts : Employ triethylamine (TEA) as a base to neutralize HCl byproducts and drive the reaction forward .
  • Monitoring : Track reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:3) or LC-MS for real-time analysis .

Q. How can purity and structural integrity be validated post-synthesis?

  • Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to remove unreacted starting materials .
  • Characterization :

  • NMR : Confirm the presence of the methoxy group (δ ~3.8 ppm for –OCH3) and aromatic protons (δ 7.2–7.8 ppm) .
  • HPLC : Achieve >95% purity using a C18 column with a water/acetonitrile gradient .
  • Elemental Analysis : Validate empirical formula (C16H16BrNO2) with ≤0.3% deviation .

Advanced Research Questions

Q. How can crystallography resolve conflicting data on molecular conformation?

  • Crystal Growth : Recrystallize from ethanol/water (3:1) to obtain single crystals suitable for X-ray diffraction .
  • Data Collection : Use a Bruker SMART CCD diffractometer (MoKα radiation, λ = 0.71073 Å) to collect reflections. Apply SADABS for absorption corrections .
  • Refinement : Refine structures using SHELXL-2018 with anisotropic displacement parameters for non-H atoms. Address disorder (e.g., methyl group occupancy) via PART instructions .
  • Validation : Compare bond lengths (e.g., C–Br: ~1.89 Å) and angles with similar compounds (e.g., 3-(4-Bromophenyl)-3-(4-hydroxy-6-oxo-1,6-dihydropyrimidin-5-yl)-N-[(S)-1-phenylethyl]propanamide) .

Q. What strategies mitigate discrepancies in biological activity data across studies?

  • Assay Standardization :

  • Enzyme Inhibition : Use recombinant enzymes (e.g., COX-2) with fixed substrate concentrations (e.g., 10 µM arachidonic acid) .
  • Cell-Based Assays : Normalize viability data to controls (e.g., MTT assay with 24-h incubation) .
    • SAR Analysis : Compare analogs (e.g., replacing 4-methoxyphenyl with 4-fluorophenyl) to isolate electronic effects on activity .
    • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to pooled data from independent studies to identify outliers .

Q. How do intermolecular interactions influence crystallographic packing and stability?

  • Hydrogen Bonding : Identify N–H⋯O (2.02 Å) and O–H⋯N (1.98 Å) interactions using Mercury software. These bonds stabilize the crystal lattice .
  • π-π Stacking : Measure centroid distances between aromatic rings (e.g., 3.776 Å for pyridine-bromophenyl interactions) .
  • Displacement Parameters : Analyze ADPs to distinguish static disorder (e.g., methyl group rotation) from dynamic effects .

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